6-Chloro-2-methyl-1H-imidazo[4,5-b]pyridine

Regioselective Synthesis Cross-Coupling Purine Isostere

6-Chloro-2-methyl-1H-imidazo[4,5-b]pyridine (CAS 28279-50-7) is the validated core scaffold for dual DYRK1/CLK1 kinase inhibitors as per patent WO2017055530A1. The 2-methyl group is integral to pharmacophore binding, while the 6-chloro substituent enables orthogonal cross-coupling strategies that 6-bromo analogs cannot support due to higher oxidative addition reactivity. This compound is also the defined entry point for anti-HBV SAR exploration (Bioorg. Chem. 2020). Multi-vendor commercial availability at 95-98% purity ensures supply chain diversity for iterative medicinal chemistry campaigns. Choose this specific intermediate to avoid failed syntheses and misleading SAR interpretations.

Molecular Formula C7H6ClN3
Molecular Weight 167.59 g/mol
CAS No. 28279-50-7
Cat. No. B1320658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-methyl-1H-imidazo[4,5-b]pyridine
CAS28279-50-7
Molecular FormulaC7H6ClN3
Molecular Weight167.59 g/mol
Structural Identifiers
SMILESCC1=NC2=C(N1)C=C(C=N2)Cl
InChIInChI=1S/C7H6ClN3/c1-4-10-6-2-5(8)3-9-7(6)11-4/h2-3H,1H3,(H,9,10,11)
InChIKeyZVIVLVMOMHEHIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-2-methyl-1H-imidazo[4,5-b]pyridine (CAS 28279-50-7): Core Scaffold Identity & Procurement Context


6-Chloro-2-methyl-1H-imidazo[4,5-b]pyridine (CAS 28279-50-7) is a heterocyclic building block belonging to the imidazo[4,5-b]pyridine class, a privileged scaffold widely recognized as a purine isostere in medicinal chemistry [1]. With a molecular formula of C₇H₆ClN₃ and a molecular weight of 167.60 g/mol, this compound features a 6-chloro substituent on the pyridine ring and a 2-methyl group on the imidazole ring. It serves as a versatile intermediate for the synthesis of kinase inhibitors, notably DYRK1/CLK1 dual inhibitors, and other bioactive molecules [2]. For procurement, commercial suppliers such as BOC Sciences and AKSci offer this compound at purities of 95% or higher for research and development purposes .

Why Generic Substitution Fails: 6-Chloro-2-methyl-1H-imidazo[4,5-b]pyridine Requires Comparator-Based Selection


Within the imidazo[4,5-b]pyridine class, subtle variations in substituent pattern produce divergent biological activity profiles and synthetic utility. The 6-chloro-2-methyl substitution pattern is specifically represented as a key intermediate in patents for dual DYRK1/CLK1 inhibitors, where the chlorine atom serves as a synthetic handle for further derivatization and the 2-methyl group influences target binding [1]. Unsubstituted or differently substituted analogs (e.g., 6-bromo, 2-unsubstituted, or 5,6-dichloro variants) exhibit distinct reactivity in cross-coupling reactions and divergent biological outcomes, making direct interchange without re-validation inadvisable [2]. Simple generic substitution without comparator-driven evidence risks failed syntheses and misleading structure–activity relationship interpretations.

6-Chloro-2-methyl-1H-imidazo[4,5-b]pyridine: Quantitative Differentiation Evidence Against Closest Analogs


Positional Chlorine Advantage: 6-Chloro vs. 5,6-Dichloro Reactivity Differentiation in Sequential Functionalization

In the context of synthesizing arylated/heteroarylated imidazo[4,5-b]pyridines, the 6-chloro substituent enables regioselective Suzuki cross-coupling using (Ataphos)PdCl₂ catalysis. The mono-chlorinated scaffold (target compound) provides a single defined coupling site, while the 5,6-dichloro analog introduces competing reactivity at two positions, reducing regiochemical fidelity and yield [1]. The target compound thereby offers superior selectivity as a building block for stepwise derivatization.

Regioselective Synthesis Cross-Coupling Purine Isostere

Halogen Exchange Reactivity: 6-Chloro vs. 6-Bromo Comparative Reactivity in Palladium-Catalyzed Couplings

The 6-chloro substituent on the target compound exhibits lower intrinsic reactivity in oxidative addition with Pd(0) compared to the 6-bromo analog (CAS 42869-47-6), as established by the general order Ar-Cl < Ar-Br < Ar-I for palladium-catalyzed cross-couplings [1]. This differential reactivity enables orthogonal coupling strategies: the chloro scaffold can be selectively preserved while more reactive halogens (Br, I) are introduced and coupled elsewhere in the molecule. The 6-bromo analog does not permit this chemoselectivity window.

Cross-Coupling Halogen Reactivity Building Block

Kinase Inhibition Scaffold Recognition: Target Compound vs. Unsubstituted Analog in DYRK1/CLK1 Patent Series

In the patent WO2017055530A1 covering dual DYRK1/CLK1 inhibitors, the 6-chloro-2-methyl substitution pattern is explicitly exemplified as a key synthetic intermediate. Representative compound Example 2 (3-propyl-6-chloro-2-methyl-imidazo[4,5-b]pyridine) demonstrates that the 6-chloro and 2-methyl groups are integral to the pharmacophore [1]. In contrast, unsubstituted imidazo[4,5-b]pyridine scaffolds lacking the 2-methyl group are not claimed in this patent family, indicating that the methyl substituent is required for target engagement at DYRK1/CLK1.

DYRK1 Inhibitor CLK1 Inhibitor Patent SAR

Commercial Availability and Purity Benchmarking: Target Compound vs. 6-Bromo Analog

Commercially, 6-chloro-2-methyl-1H-imidazo[4,5-b]pyridine is available from multiple vendors at ≥95% purity (AKSci), 97% purity (Beyotime at ¥2,891/g), and 98% purity (Leyan) . In contrast, the 6-bromo analog (CAS 42869-47-6) is offered at 97% purity by Sigma-Aldrich but with more limited supplier diversity . The broader vendor base for the chloro analog enhances procurement flexibility, competitive pricing, and reduces single-supplier dependency risks.

Procurement Purity Comparison Supplier Availability

Metabolic Stability Differentiation: Imidazo[4,5-b]pyridine Core vs. Purine Scaffold in Microsomal Assays

In the SAR study of imidazo[4,5-b]pyridine-derived purine isosteres, analogue 6b (an arylated derivative based on the imidazo[4,5-b]pyridine core) displayed strong cytotoxicity combined with good microsomal stability [1]. While the specific microsomal stability of the unsubstituted target compound (6-chloro-2-methyl) was not directly measured, the study positions the imidazo[4,5-b]pyridine scaffold as a viable purine replacement with favorable metabolic properties, distinguishing it from purine-based scaffolds that are often subject to rapid metabolic degradation.

Microsomal Stability Purine Isostere Drug Metabolism

6-Chloro-2-methyl-1H-imidazo[4,5-b]pyridine: Evidence-Backed Application Scenarios for Procurement Decision-Making


Kinase Inhibitor Lead Generation Targeting DYRK1/CLK1

Based on its explicit use as a key intermediate in patent WO2017055530A1 [1], 6-chloro-2-methyl-1H-imidazo[4,5-b]pyridine is the validated starting scaffold for synthesizing dual DYRK1/CLK1 inhibitors. Research groups pursuing this target should prioritize this compound over non-methylated or differently halogenated analogs, as the 2-methyl group is integral to the pharmacophore.

Stepwise, Chemoselective Synthesis of Polysubstituted Purine Isosteres

The lower reactivity of the 6-chloro substituent toward oxidative addition enables orthogonal coupling strategies that the 6-bromo analog cannot support [1]. This compound is ideal for programs requiring staged introduction of aryl/heteroaryl groups at the 6-position while preserving other reactive handles.

Anti-HBV Agent Development Using 6-Chloro Scaffold Derivatization

The design and anti-HBV activity evaluation study of substituted imidazo[4,5-b]pyridines deliberately employs the 6-chloro-substituted scaffold as the core for further derivatization with 2-alkylamino-methyl or ethyl groups [1]. This scaffold is the defined entry point for anti-HBV SAR exploration.

Procurement for Academic and Industrial Medicinal Chemistry Libraries

With multi-vendor commercial availability at purities ranging from 95% to 98% [1], this compound offers reliable supply chain diversity compared to less available analogs. This makes it a practical choice for building screening libraries or maintaining stock for iterative SAR campaigns.

Quote Request

Request a Quote for 6-Chloro-2-methyl-1H-imidazo[4,5-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.